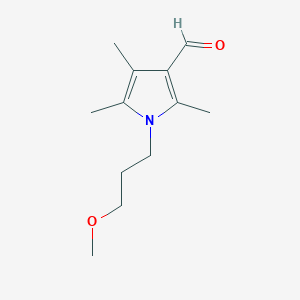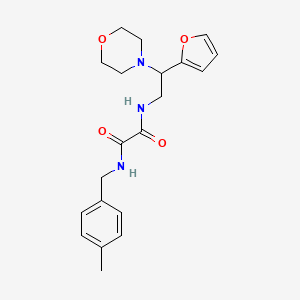![molecular formula C19H20ClN3O2 B2770053 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 554405-96-8](/img/structure/B2770053.png)
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Übersicht
Beschreibung
The compound "4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one" is a complex organic molecule. Its structure incorporates both pyrazolone and pyrrole moieties, which are known for their pharmacological and industrial significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the pyrazolone core. This is often achieved through the condensation of phenylhydrazine with acetoacetate esters under acidic conditions. The 2-chloroacetyl group is then introduced via a Friedel-Crafts acylation using chloroacetyl chloride and an aluminum chloride catalyst. The pyrrole moiety is synthesized separately, usually involving a Paal-Knorr synthesis, which forms the pyrrole ring by cyclizing 1,4-dicarbonyl compounds with ammonium acetate. Finally, the two subunits are coupled together through a nucleophilic substitution reaction.
Industrial Production Methods
For large-scale production, optimization of the above reactions includes using more efficient catalysts and reagents. Reactions are typically carried out under controlled temperatures and pressures to maximize yield and purity. Continuous flow reactors can be employed to enhance reaction control and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical transformations including:
Oxidation: : Conversion to corresponding N-oxides.
Reduction: : Selective hydrogenation of the pyrrole ring.
Substitution: : Electrophilic aromatic substitution at the phenyl ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Use of halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation can yield N-oxides, reduction can lead to hydrogenated derivatives, and substitution can introduce various functional groups on the phenyl ring, enhancing its chemical versatility.
Wissenschaftliche Forschungsanwendungen
In Chemistry
This compound is explored for its potential as a synthetic intermediate in organic synthesis. Its unique structure makes it a candidate for constructing more complex molecules.
In Biology
Due to its aromatic structure and potential bioactivity, it is investigated for antimicrobial and antifungal properties.
In Medicine
Research is ongoing into its use as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic medications.
In Industry
Its stability and reactivity profile make it suitable for use in dye and pigment industries, as well as in the development of novel materials.
Wirkmechanismus
The compound’s mechanism of action primarily involves interactions with biological macromolecules. The pyrrole and pyrazolone moieties may interact with enzymes and receptors, modulating their activity. It’s hypothesized to inhibit certain enzymes by binding to their active sites, potentially blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
1H-pyrrole-2,5-dione
Comparison
Compared to these compounds, "4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one" has a more complex structure and additional functional groups, making it more versatile in chemical reactions and potential applications. The presence of the chloroacetyl group also introduces unique reactivity that is not present in simpler analogs.
Eigenschaften
IUPAC Name |
4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-10-16(17(24)11-20)13(2)22(12)18-14(3)21(4)23(19(18)25)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVJYHXOUGSGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B2769971.png)


![methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2769979.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2769984.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide](/img/structure/B2769985.png)
![N-(4-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2769986.png)
![2-Chloro-1-[4-[2-(3-chlorophenyl)acetyl]-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B2769987.png)
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)


![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)
